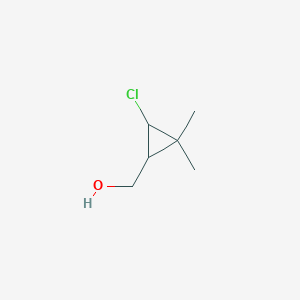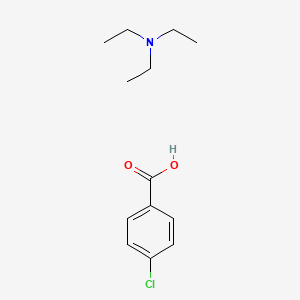
4-chlorobenzoic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 4-chlorobenzoic acid and N,N-diethylethanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N,N-diethylethanamine, also known as diethylamine, is a secondary amine with the formula (C₂H₅)₂NH. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N,N-diethylethanamine can be synthesized by the alkylation of ammonia or primary amines with ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves the large-scale oxidation of 4-chlorotoluene using industrial oxidizing agents. The process is optimized to ensure high yield and purity of the product. N,N-diethylethanamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina or silica.
化学反応の分析
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert 4-chlorobenzoic acid to 4-chlorobenzaldehyde.
Reduction: Reduction of 4-chlorobenzoic acid can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in 4-chlorobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
N,N-diethylethanamine participates in reactions such as:
Alkylation: It can be alkylated to form tertiary amines.
Acylation: It reacts with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed
4-Chlorobenzaldehyde: Formed by the oxidation of 4-chlorobenzoic acid.
4-Chlorobenzyl Alcohol: Formed by the reduction of 4-chlorobenzoic acid.
Amides: Formed by the acylation of N,N-diethylethanamine.
科学的研究の応用
4-Chlorobenzoic acid and N,N-diethylethanamine have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organic compounds.
Biology: 4-Chlorobenzoic acid is used in studies involving the degradation of indomethacin by bacteria.
Medicine: N,N-diethylethanamine is used in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-chlorobenzoic acid involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to participate in the synthesis of other compounds. N,N-diethylethanamine acts as a nucleophile in many reactions, allowing it to form bonds with electrophilic centers in other molecules.
類似化合物との比較
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
4-Chlorobenzyl Alcohol: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Benzoic Acid: Similar in structure but without the chlorine atom.
Uniqueness
4-Chlorobenzoic acid is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to benzoic acid. N,N-diethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wide range of chemical reactions.
特性
CAS番号 |
89423-21-2 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
4-chlorobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H5ClO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChIキー |
XWZDRRDWEVFLQO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
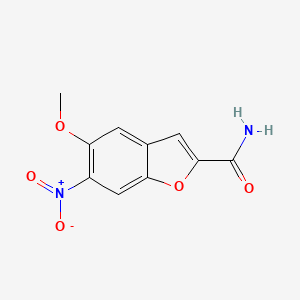
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
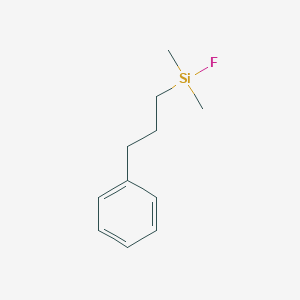
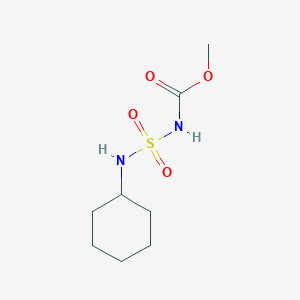
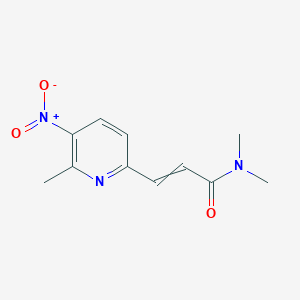
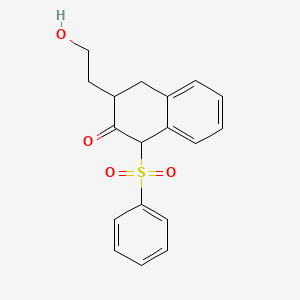
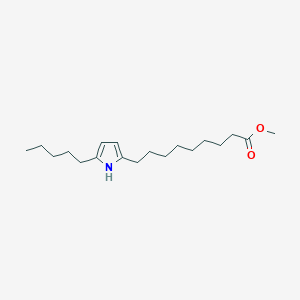
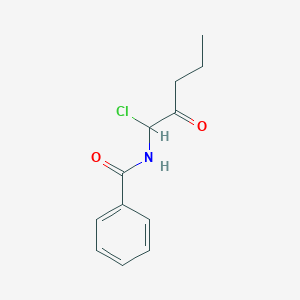
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
